Indirubin Derivative E804
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin Derivative E804 is synthesized through a multi-step process involving the modification of indirubin. The key steps include:
Oxime Formation: Indirubin is reacted with hydroxylamine to form indirubin oxime.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Indirubin Derivative E804 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxime group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted indirubin derivatives
Scientific Research Applications
Indirubin Derivative E804 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of indirubin derivatives.
Biology: It is employed in cell biology studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is studied for its potential as an anticancer agent, particularly in inhibiting the growth of breast and prostate cancer cells
Mechanism of Action
Indirubin Derivative E804 exerts its effects through multiple mechanisms:
Inhibition of Kinases: It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3β), leading to cell cycle arrest and apoptosis
Signal Transduction Inhibition: It blocks the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is crucial for cancer cell survival and proliferation
Angiogenesis Inhibition: It inhibits vascular endothelial growth factor (VEGF)-induced angiogenesis, thereby reducing tumor growth and metastasis.
Comparison with Similar Compounds
Indirubin: The parent compound, known for its anticancer and anti-inflammatory properties.
Indirubin-3′-monoxime: Another derivative with similar kinase inhibitory properties.
Indirubin-5-sulfonate: A water-soluble derivative with enhanced bioavailability
Uniqueness of Indirubin Derivative E804: this compound is unique due to its potent inhibitory effects on multiple kinases and its ability to block the STAT3 signaling pathway. Its dual action on both cell cycle regulation and angiogenesis makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSIFOFWWXXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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